molecular formula C10H23ClN2O2 B1442380 1-N-Boc-Pentane-1,3-diamine hydrochloride CAS No. 210240-75-8

1-N-Boc-Pentane-1,3-diamine hydrochloride

Cat. No.: B1442380
CAS No.: 210240-75-8
M. Wt: 238.75 g/mol
InChI Key: RRFSFDNWOSRURZ-UHFFFAOYSA-N
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Description

1-N-Boc-Pentane-1,3-diamine hydrochloride is a chemical compound with the molecular formula C10H23ClN2O2. It is also known by its IUPAC name, tert-butyl 3-aminopentylcarbamate hydrochloride . This compound is commonly used in organic synthesis and has applications in various scientific research fields.

Preparation Methods

1-N-Boc-Pentane-1,3-diamine hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of pentane-1,3-diamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures . The resulting product is then purified and converted to its hydrochloride salt form.

Chemical Reactions Analysis

1-N-Boc-Pentane-1,3-diamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include acids for deprotection and coupling agents like carbodiimides for peptide synthesis. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-N-Boc-Pentane-1,3-diamine hydrochloride involves its ability to act as a nucleophile in various chemical reactions. The Boc protecting group provides stability during synthesis and can be selectively removed under acidic conditions to reveal the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-(3-aminopentyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2.ClH/c1-5-8(11)6-7-12-9(13)14-10(2,3)4;/h8H,5-7,11H2,1-4H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFSFDNWOSRURZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCNC(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704264
Record name tert-Butyl (3-aminopentyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210240-75-8
Record name tert-Butyl (3-aminopentyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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